molecular formula C11H25NOSi B13990751 1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine

1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine

Cat. No.: B13990751
M. Wt: 215.41 g/mol
InChI Key: LDNRADWDTSIBMZ-UHFFFAOYSA-N
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Description

1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)cyclopropan-1-amine is a compound that features a cyclopropane ring, an amine group, and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. The TBDMS group is commonly used in organic synthesis to protect alcohols from unwanted reactions, making this compound valuable in various chemical processes.

Properties

Molecular Formula

C11H25NOSi

Molecular Weight

215.41 g/mol

IUPAC Name

1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]cyclopropan-1-amine

InChI

InChI=1S/C11H25NOSi/c1-10(2,3)14(4,5)13-9-8-11(12)6-7-11/h6-9,12H2,1-5H3

InChI Key

LDNRADWDTSIBMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)cyclopropan-1-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is often carried out in solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone in aqueous methanol at room temperature.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Cleavage of the TBDMS group to yield the corresponding alcohol.

    Reduction: Formation of the reduced amine or alcohol derivatives.

    Substitution: Formation of substituted amines or other derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)cyclopropan-1-amine involves the reactivity of the cyclopropane ring and the amine group. The TBDMS group provides stability and protection during reactions, allowing for selective transformations. The compound can interact with various molecular targets, including enzymes and receptors, through its amine group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring, an amine group, and a TBDMS-protected hydroxyl group. This combination provides versatility in synthetic applications and stability during reactions, making it a valuable compound in various fields of research and industry .

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